molecular formula C10H12N2O4 B1314329 dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate CAS No. 86477-07-8

dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate

Cat. No. B1314329
CAS RN: 86477-07-8
M. Wt: 224.21 g/mol
InChI Key: JCHDXWDBZTYGBH-UHFFFAOYSA-N
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Description

Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate is a nitrogen heterocyclic compound with multiple potential applications in various fields of research and industry. It has a molecular weight of 224.22 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a melting point of 73 °C and a predicted boiling point of 358.9±42.0 °C. The predicted density is 1.41±0.1 g/cm3 .

Scientific Research Applications

Chemical Synthesis and Reactivity

Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate is a versatile compound utilized in various chemical synthesis processes. One study explores its behavior in cycloaddition reactions to electron-deficient alkenes and alkynes, demonstrating its potential as a thiocarbonyl ylide or an azomethine ylide, guided by Frontier Molecular Orbital (FMO) theory (Sutcliffe et al., 2000). Another application involves its use in Pd-catalyzed cross-coupling reactions, showcasing its straightforward C-H activation for synthesizing alkylated or heteroarylated derivatives, which also exhibit selectivity as ALK5 kinase inhibitors (Tenora et al., 2016).

Synthesis of Heterocyclic Compounds

The compound's utility extends to the synthesis of various heterocyclic compounds. For instance, it has been employed in the creation of ethyl 3-acetyl-8-cyano-6,7-dimethylpyrrolo[1,2-a]pyrimidine-4-carboxylate and related compounds, offering a pathway to synthesize cyclopropa[e]pyrrolo[1,2-a]pyrimidine derivatives, highlighting the diverse reactivity and potential applications in medicinal chemistry (Kurihara et al., 1983).

Chemiluminescent Materials

Furthermore, the synthesis of polycyclic pyridazinediones from dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate derivatives has been reported, where these materials exhibit strong chemiluminescence, suggesting applications in bioanalytical assays and imaging (Tominaga et al., 1998).

properties

IUPAC Name

dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHDXWDBZTYGBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CCCN2N=C1C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101159499
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate

CAS RN

86477-07-8
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86477-07-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101159499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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